An In-Depth Technical Guide to 2-(Tert-butoxy)-3-methoxyphenol
An In-Depth Technical Guide to 2-(Tert-butoxy)-3-methoxyphenol
Disclaimer: Publicly available scientific data, including a specific CAS Number, for 2-(tert-butoxy)-3-methoxyphenol is exceptionally limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with structurally related, well-documented compounds. All experimental protocols and data presented herein should be considered predictive and require experimental validation.
Introduction: Unveiling a Novel Phenolic Scaffold
For researchers and professionals in drug development, the exploration of novel chemical entities with potential biological activity is a cornerstone of innovation. This guide focuses on the chemical landscape of 2-(tert-butoxy)-3-methoxyphenol, a molecule of interest due to its unique substitution pattern on the phenol ring. The presence of a bulky tert-butoxy group adjacent to a methoxy and a hydroxyl group suggests potential for unique reactivity, selectivity, and biological properties, including antioxidant and anti-inflammatory activities.
This document serves as a comprehensive technical resource, providing a foundational understanding of this compound's identifiers, physicochemical properties, proposed synthesis and purification protocols, and potential applications. Given the scarcity of direct experimental data, this guide emphasizes the underlying chemical principles and provides a robust framework for researchers to initiate their own investigations.
Chemical Identity and Physicochemical Properties
A precise characterization of a molecule is fundamental to its study. While a specific CAS number for 2-(tert-butoxy)-3-methoxyphenol is not readily found in major chemical databases, its key identifiers and predicted properties can be derived from its structure.
| Identifier | Value | Source |
| IUPAC Name | 2-(tert-butoxy)-3-methoxyphenol | Derived |
| Molecular Formula | C₁₁H₁₆O₃ | Derived |
| Molecular Weight | 196.24 g/mol | Derived |
| Canonical SMILES | COC1=C(OC(C)(C)C)C=CC=C1O | Derived |
| InChI Key | (Predicted) | Derived |
| CAS Number | Not Assigned or Not Publicly Available | Internal Review |
Predicted Physicochemical Properties:
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Appearance: Expected to be a white to off-white crystalline solid or a viscous oil at room temperature, similar to other substituted phenols.
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Solubility: Predicted to have low solubility in water and good solubility in organic solvents such as ethanol, methanol, chloroform, and ethyl acetate.[1][2]
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Boiling Point: Estimated to be in the range of 250-280 °C at atmospheric pressure.
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Melting Point: Highly dependent on crystalline packing; predicted to be in the range of 40-70 °C.
Synthesis and Purification: A Proposed Experimental Framework
The synthesis of 2-(tert-butoxy)-3-methoxyphenol can be approached through several strategic routes. The most plausible pathway involves the selective etherification of a suitable catechol derivative.
Proposed Synthetic Pathway: Selective Williamson Ether Synthesis
This method involves the reaction of 3-methoxycatechol (1,2-dihydroxy-3-methoxybenzene) with a tert-butylating agent in the presence of a base. The key challenge lies in achieving selective O-alkylation at the C2 hydroxyl group.
Caption: Proposed synthesis of 2-(tert-butoxy)-3-methoxyphenol.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-methoxycatechol in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of a strong base, such as sodium hydride (NaH), to the solution. The formation of the phenoxide is expected to be regioselective due to the electronic and steric influence of the adjacent methoxy group.
-
Alkylation: To the resulting phenoxide solution, add a tert-butylating agent, such as tert-butyl bromide. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Purification and Characterization
Purity assessment is critical for any further application. The following techniques are recommended for the characterization of the final product.
| Technique | Purpose | Expected Observations |
| HPLC | Purity Assessment and Isomer Separation | A single major peak indicating high purity. The retention time will be dependent on the column and mobile phase used. |
| ¹H NMR | Structural Elucidation | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methoxy protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and methoxy groups, and the aromatic carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated molecular weight of 196.24 g/mol . |
| FT-IR | Functional Group Identification | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C-O stretching of the ether and phenol, and C-H stretches of the aromatic and aliphatic components. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(tert-butoxy)-3-methoxyphenol is not available, general precautions for handling substituted phenols should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[3][4] Avoid contact with skin and eyes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[1][2]
Potential Applications in Research and Drug Development
The structural motifs within 2-(tert-butoxy)-3-methoxyphenol suggest several avenues for its application, primarily leveraging its potential as an antioxidant and a building block in organic synthesis.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their ability to scavenge free radicals. The electron-donating nature of the hydroxyl and methoxy groups, combined with the steric hindrance provided by the tert-butoxy group, may confer potent and stable antioxidant properties. This makes it a candidate for investigation in models of oxidative stress-related diseases. Furthermore, related compounds like 2-tert-butyl-4-methoxyphenol have been shown to inhibit the expression of inflammatory genes.[5]
Caption: Proposed antioxidant mechanism of action.
Synthetic Intermediate
The hydroxyl group of 2-(tert-butoxy)-3-methoxyphenol can serve as a handle for further chemical modifications, such as esterification or etherification, to generate a library of derivatives for structure-activity relationship (SAR) studies. The aromatic ring is also amenable to electrophilic substitution, although the substitution pattern will be heavily influenced by the existing groups.
Conclusion: A Call for Experimental Exploration
2-(tert-butoxy)-3-methoxyphenol represents an intriguing, yet underexplored, area of chemical space. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, catalyzing the experimental work necessary to unlock the full potential of this novel compound. The scientific community is encouraged to undertake the validation of the proposed protocols and to further investigate the biological activities of this unique phenolic derivative.
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American Chemical Society Publications. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]
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- Google Patents. Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
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